molecular formula C11H11N3O B11899952 2-Methylquinoline-5-carbohydrazide

2-Methylquinoline-5-carbohydrazide

Cat. No.: B11899952
M. Wt: 201.22 g/mol
InChI Key: QAMXYSATHSUXGA-UHFFFAOYSA-N
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Description

2-Methylquinoline-5-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-methylquinoline-5-carbohydrazide

InChI

InChI=1S/C11H11N3O/c1-7-5-6-8-9(11(15)14-12)3-2-4-10(8)13-7/h2-6H,12H2,1H3,(H,14,15)

InChI Key

QAMXYSATHSUXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5-carbohydrazide typically involves the reaction of 2-methylquinoline with hydrazine hydrate. One common method is to dissolve the quinoline ester in absolute ethanol and add an excess amount of hydrazine hydrate. The reaction mixture is then refluxed overnight to yield this compound .

Industrial Production Methods: For industrial production, the synthesis process can be optimized by using catalysts and auxiliary agents to enhance the reaction efficiency and yield. For example, a palladium metal catalyst, along with silver-containing and acidic compounds, can be used to facilitate the reaction . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrazine hydrate is commonly used for reduction reactions.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinoline ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-methylquinoline-5-carbohydrazide. Research indicates that compounds within this class exhibit significant activity against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.

  • Case Study : In a study evaluating the antibacterial activity of various quinoline derivatives, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL against Mtb H37Rv, indicating strong potential as an antitubercular agent .

Anticancer Potential

The anticancer properties of quinoline derivatives have been well documented. Studies have shown that this compound can inhibit cancer cell proliferation in various human cancer cell lines.

  • Case Study : A recent investigation into the antiproliferative effects of this compound revealed that it significantly reduced cell viability in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism appears to involve induction of apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Therapeutic Insights and Future Directions

The versatility of this compound positions it as a promising candidate for further development in drug discovery. Its applications extend beyond antimicrobial and anticancer activities to potential uses in treating inflammatory diseases and other conditions.

Research Gaps and Opportunities

While the current findings are promising, further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Exploration of structure-activity relationships to optimize the pharmacological properties of this compound.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA synthesis in certain microorganisms, leading to their antimicrobial effects .

Comparison with Similar Compounds

    Quinoline: The parent compound of 2-Methylquinoline-5-carbohydrazide, known for its broad range of applications.

    2-Methylquinoline: A closely related compound with similar chemical properties.

    Quinoline-5-carbohydrazide: Another derivative with comparable reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

2-Methylquinoline-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been reported to exhibit a range of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 202.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are crucial in cancer cell proliferation.
  • DNA Intercalation : Quinoline derivatives are known for their ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Source
MCF-712.5
A54915.3
HeLa10.1

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against:

  • Staphylococcus aureus
  • Escherichia coli

Table 2 outlines the minimum inhibitory concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Properties :
    In a study published in F1000Research, researchers investigated the effects of various quinoline derivatives, including this compound, on cancer cell growth. The compound demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest at G2/M phase .
  • Antimicrobial Efficacy Study :
    Another study focused on the antimicrobial activity of quinoline derivatives against resistant bacterial strains. The results indicated that this compound had a potent effect against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

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